molecular formula C8H11N3O2S B11764752 (4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 886498-57-3

(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No.: B11764752
CAS No.: 886498-57-3
M. Wt: 213.26 g/mol
InChI Key: JFZZJMHRPVJQPH-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound containing a triazole ring. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular processes by generating reactive oxygen species (ROS) or by disrupting the function of essential proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the allyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

886498-57-3

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C8H11N3O2S/c1-3-4-11-6(2)9-10-8(11)14-5-7(12)13/h3H,1,4-5H2,2H3,(H,12,13)

InChI Key

JFZZJMHRPVJQPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1CC=C)SCC(=O)O

Origin of Product

United States

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